2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-19-8-12-21(13-9-19)27-17-23(26)24-16-22(25-14-4-5-15-25)20-10-6-18(2)7-11-20/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26) |
InChI Key |
YYGIYHZGLPEFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethylphenoxy Acetic Acid
The phenoxy acetic acid moiety is typically synthesized via nucleophilic aromatic substitution. 4-Ethylphenol reacts with chloroacetic acid under alkaline conditions (e.g., sodium hydroxide) to yield 4-ethylphenoxy acetic acid. This reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 6–8 hours. The crude product is purified via recrystallization from ethanol/water, achieving yields of 75–85%.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaOH (2.5 equiv) |
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Yield | 75–85% |
Preparation of 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethylamine
This intermediate is synthesized through a reductive amination strategy. 4-Methylbenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine. The product is isolated via solvent evaporation and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 60–70%.
Optimization Insights
Acetamide Formation via Coupling Reaction
The final step involves coupling 4-ethylphenoxy acetic acid with the amine intermediate. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction is stirred at 25°C for 12–16 hours, followed by extraction and purification via recrystallization from acetonitrile. Yields range from 65–75%, with HPLC purity exceeding 98%.
Key Coupling Parameters
| Parameter | Value |
|---|---|
| Coupling Agents | EDC (1.2 equiv), HOBt (1.1 equiv) |
| Solvent | DCM |
| Temperature | 25°C |
| Time | 12–16 hours |
| Final Purity (HPLC) | >98% |
Reaction Optimization and Mechanistic Considerations
Phenoxy Acetic Acid Synthesis
The nucleophilic substitution between 4-ethylphenol and chloroacetic acid is highly sensitive to base concentration. Excess NaOH (≥2.5 equiv) ensures complete deprotonation of the phenol, facilitating attack on the chloroacetic acid’s electrophilic carbon. Side products, such as di-alkylated derivatives, are minimized by maintaining stoichiometric control.
Reductive Amination Challenges
The reductive amination of 4-methylbenzaldehyde and pyrrolidine requires precise pH control. NaBH3CN operates optimally at pH 4–6, achieved using acetic acid. Over-reduction to tertiary amines is avoided by limiting reaction time to 4–6 hours.
Coupling Efficiency
EDC/HOBt-mediated coupling ensures high regioselectivity and minimal racemization. The use of DCM as a solvent enhances reagent solubility while avoiding side reactions common in polar solvents. Post-reaction quenching with aqueous NaHCO3 removes excess coupling agents.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a single peak at 8.2 minutes, confirming >98% purity. Chiral HPLC confirms the absence of enantiomeric impurities (<0.1%).
Scalability and Industrial Considerations
The synthesis is scalable to kilogram-scale with minor modifications:
-
Continuous Stirred-Tank Reactors (CSTRs) for phenoxy acetic acid synthesis improve yield consistency.
-
Catalytic Hydrogenation (as demonstrated in analogous syntheses) could replace NaBH3CN in reductive amination for safer large-scale operations.
-
Crystallization Optimization : Anti-solvent addition (e.g., water) during recrystallization enhances crystal purity and size distribution .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
- Molecular Formula : C₂₂H₂₈N₂O₃ (identical to the target compound)
- Key Differences: The 4-ethylphenoxy group in the target is replaced with a 4-methylphenoxy group, and the 4-methylphenyl moiety is substituted with a 4-methoxyphenyl group.
- However, it may reduce metabolic stability due to susceptibility to demethylation .
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
- Molecular Formula: C₁₈H₂₅NO₂
- Key Differences : Replaces the pyrrolidinyl and 4-methylphenyl groups with a cyclohexenyl ethyl chain.
- Implications: The aliphatic cyclohexene ring increases lipophilicity (logP = ~3.5 vs. Pharmacological activity may shift toward non-polar receptor targets .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
- Molecular Formula : C₂₂H₂₈N₂O₂
- Key Differences: Positional isomerism (2-ethylphenoxy vs. 4-ethylphenoxy) and pyrrolidinyl attachment to a phenyl ring.
- Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, suggesting that positional changes can significantly alter toxicity .
2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Molecular Formula : C₂₀H₂₂BrN₂O₄S
- Key Differences : Incorporates a bromine atom and a pyrrolidinylsulfonyl group.
- Implications: The bromine increases molecular weight (453.35 g/mol vs. 368.5 g/mol for the target) and may enhance halogen bonding in receptor interactions.
RS41A (2-(Hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide)
- Molecular Formula : C₈H₁₅N₃O₂
- Key Differences: Lacks the phenoxy and aryl groups but retains the pyrrolidinyl ethyl chain.
- Pharmacological Role : Acts as an acetylcholinesterase reactivator, highlighting the pyrrolidine moiety’s role in neurological activity. The absence of aromatic groups limits its target range compared to the target compound .
Structural and Pharmacological Analysis Table
Research Findings and Implications
- Structural Flexibility: Minor changes in substituent position (e.g., 2-ethylphenoxy vs. 4-ethylphenoxy) markedly affect toxicity and receptor selectivity .
- Pyrrolidine Role : The pyrrolidinyl group is critical for neurological activity but requires aromatic or heterocyclic groups for target specificity .
- Metabolic Considerations : Electron-donating groups (e.g., methoxy) may reduce metabolic stability, while bromine or sulfonyl groups introduce synthetic complexity and polarity .
Biological Activity
2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound notable for its complex structure, which includes an acetamide functional group linked to a pyrrolidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the modulation of ion channels, which could have implications for pain management and thermoregulation.
- Molecular Formula : C23H30N2O2
- Molecular Weight : 366.5 g/mol
- IUPAC Name : 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Structural Characteristics
The structural composition of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide suggests potential interactions with various biological targets. The presence of the ethylphenoxy and methylphenyl groups may enhance its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
Preliminary studies indicate that this compound may act as a modulator of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is known to play a role in sensing cold temperatures and mediating pain responses. The interaction with TRPM8 could lead to analgesic effects, making this compound a candidate for further pharmacological exploration.
Research Findings
Research into similar compounds has shown that structural variations can significantly influence biological activity. For instance, compounds with different substituents on the phenoxy or acetamide groups have been studied for their effects on ion channels and other biological pathways.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide | Similar acetamide structure | Potential TRPM8 modulation |
| 2-(4-fluorophenoxy)-N-[2-(3-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide | Fluorine substitution | Enhanced bioactivity |
| N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxyacetamide | Methoxy groups | Analgesic properties |
Case Studies and Applications
- Pain Modulation : A study conducted on the effects of TRPM8 modulators highlighted the potential of compounds similar to 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide in managing neuropathic pain. The modulation of TRPM8 activity could provide a novel therapeutic avenue for pain relief without the side effects associated with traditional analgesics.
- Thermoregulation : Another research avenue explored the role of TRPM8 in thermoregulation, suggesting that compounds targeting this receptor could aid in managing conditions related to temperature sensitivity.
- Anticancer Properties : Some derivatives have been investigated for their anticancer properties, focusing on their ability to inhibit specific enzymes involved in tumor growth. The unique structure of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide may confer similar properties that warrant further investigation.
Synthesis and Production
The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of 4-Ethylphenol : Ethylation of phenol using ethyl bromide in the presence of a base.
- Synthesis of Acetic Acid Derivative : Reacting 4-Ethylphenol with chloroacetic acid under basic conditions.
- Amidation : Final reaction with 4-methylbenzylamine under dehydrating conditions to yield the target compound.
These steps require precise control over reaction conditions to ensure high yields and purity.
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide, and how can reaction parameters be systematically optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Key steps include:
- Precursor preparation : Starting with 4-ethylphenol and 4-methylphenyl-pyrrolidinyl intermediates, alkylation and condensation reactions are performed under controlled pH and temperature .
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve reaction rates and selectivity for pyrrolidinyl group incorporation .
- Scale-up strategies : Continuous flow reactors enhance reproducibility by regulating temperature (±2°C) and flow rates (0.1–5 mL/min) to minimize side products .
Methodological guidance : Use Design of Experiments (DoE) to optimize parameters like solvent polarity, stoichiometry, and reaction time. Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- NMR analysis :
- ¹H NMR : Look for distinct peaks: δ 1.2–1.4 ppm (ethyl group triplet), δ 2.2–2.5 ppm (pyrrolidinyl protons), and δ 6.8–7.2 ppm (aromatic protons) .
- ¹³C NMR : Confirm the acetamide carbonyl signal at ~170 ppm .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 388.4 (calculated molecular weight: 387.5 g/mol) .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm); purity ≥95% is acceptable for biological assays .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : Screen against HEK-293 and HepG2 cell lines using MTT assays (IC₅₀ determination) .
- Target engagement : Perform radioligand binding assays for CNS targets (e.g., dopamine or serotonin receptors) due to structural similarity to neuroactive pyrrolidine derivatives .
- Solubility profiling : Measure logP via shake-flask method (expected logP ~3.2) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case example : If antimicrobial activity conflicts across studies (e.g., vs. 14), conduct:
- Dose-response validation : Test across a wider concentration range (nM–µM) with positive controls (e.g., ciprofloxacin).
- Strain-specific profiling : Use clinical isolates (Gram-positive vs. Gram-negative) to identify structure-activity relationships (SAR) .
- Mechanistic studies : Employ time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .
Q. What computational strategies can predict its target specificity and off-target risks?
- Molecular docking : Use AutoDock Vina to model interactions with proteins like cyclooxygenase-2 (COX-2) or β-amyloid, leveraging its aryl ether and acetamide motifs .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors .
- ADMET prediction : Apply SwissADME to assess blood-brain barrier penetration (High CNS MPO score) and cytochrome P450 inhibition risks (CYP3A4, CYP2D6) .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
Q. What strategies mitigate synthesis challenges related to stereochemical control?
- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) to separate enantiomers if racemization occurs during amide bond formation .
- Asymmetric catalysis : Employ Ru-BINAP complexes for stereoselective alkylation of the pyrrolidinyl intermediate .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard mitigation :
- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Avoid inhalation (H335); work in fume hoods with airflow ≥0.5 m/s .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Data Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized for consistent biological results?
- Quality control : Implement in-process monitoring via FTIR to track key functional groups (e.g., C=O at 1650 cm⁻¹) .
- Standardization : Use fixed-bed reactors for scaled synthesis to maintain residence time (±5% variance) .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Inter-laboratory validation : Compare DSC-measured melting points (expected range: 145–150°C) across ≥3 independent labs .
- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in molecular conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
